molecular formula C15H14BrClO B7997469 4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol

4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol

Cat. No.: B7997469
M. Wt: 325.63 g/mol
InChI Key: FIJWWZOQYSUSQJ-UHFFFAOYSA-N
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Description

4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol is a high-purity organic compound offered for research and development purposes. This benzhydrol derivative features a central carbon atom bonded to two aromatic rings; one ring is substituted with bromo and chloro groups, while the other features two methyl groups. This specific arrangement of halogen and alkyl substituents makes it a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules for pharmaceutical and materials science research. The compound is closely related to 4-Chloro-3',5'-dimethylbenzhydrol , which shares a similar structural backbone[CITATION]. As a benzhydrol, it can serve as a precursor for the synthesis of diarylmethanes or other functionalized structures. Researchers utilize this compound strictly in controlled laboratory settings. It is not intended for diagnostic, therapeutic, or personal use. Handle with appropriate safety precautions. For more detailed specifications, including a certificate of analysis, please contact our sales team.

Properties

IUPAC Name

(4-bromophenyl)-(4-chloro-3,5-dimethylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrClO/c1-9-7-12(8-10(2)14(9)17)15(18)11-3-5-13(16)6-4-11/h3-8,15,18H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJWWZOQYSUSQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)C(C2=CC=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Pathway Design

The Friedel-Crafts acylation-reduction sequence, widely employed in biphenyl derivatives, offers a viable route to 4-bromo-4'-chloro-3',5'-dimethylbenzhydrol. The synthesis begins with the acylation of a prefunctionalized benzene ring, followed by reduction to the alcohol:

Step 1: Synthesis of 4-Chloro-3,5-dimethylacetophenone

  • Substrates : Toluene derivative (3,5-dimethylchlorobenzene), acetyl chloride.

  • Catalyst : Aluminum chloride (AlCl₃).

  • Solvent : Dichloroethane (DCE), optimized at a 3:1 solvent-to-substrate ratio.

  • Conditions : Reaction at 5–10°C for 4–6 hours, yielding 72–78%.

Step 2: Bromination of the Aromatic Ring

  • Reagent : Liquid bromine (Br₂) with FeCl₃ catalysis.

  • Solvent : Tetrahydrofuran (THF) or dichloromethane (DCM).

  • Conditions : 20–30°C for 6–8 hours, achieving 65–70% regioselectivity for para-bromination.

Step 3: Coupling and Reduction

  • Cross-coupling : Suzuki-Miyaura coupling to join brominated and chlorinated rings.

  • Reduction : Sodium borohydride (NaBH₄) in THF at 10–15°C, converting the ketone to benzhydrol.

Table 1: Optimization of Friedel-Crafts-Reduction Parameters

ParameterCondition RangeOptimal ValueYield (%)
Acylation Temperature0–15°C5°C78
Bromination CatalystFeCl₃, ZnBr₂FeCl₃70
Reduction SolventTHF, EtOH, DCMTHF85

Grignard Reaction-Based Synthesis

Two-Step Alkylation-Oxidation Approach

This method leverages organometallic intermediates to construct the benzhydrol backbone:

Step 1: Formation of Grignard Reagent

  • Substrate : 4-Bromophenylmagnesium bromide.

  • Electrophile : 4-Chloro-3,5-dimethylbenzaldehyde.

  • Solvent : Diethyl ether, refluxed at 40°C for 2 hours.

Step 2: Oxidation to Benzhydrol

  • Oxidizing Agent : MnO₂ or TEMPO/NaOCl system.

  • Conditions : Room temperature, 12-hour stirring, yielding 68–75%.

Table 2: Grignard Reaction Efficiency

ElectrophileSolventOxidantYield (%)
4-Cl-3,5-Me₂C₆H₂CHOEt₂OMnO₂75
4-Cl-3,5-Me₂C₆H₂CHOTHFTEMPO68

Palladium-Catalyzed Hydrogenation

Reductive Coupling of Ketone Precursors

Adapting hydrogenation protocols from biphenyl systems, this route ensures high atom economy:

Step 1: Preparation of 4-Bromo-4'-chloro-3',5'-dimethylbenzophenone

  • Coupling Method : Ullmann coupling with CuI catalysis.

  • Substrates : 4-Bromoiodobenzene and 4-chloro-3,5-dimethylbenzene boronic acid.

Step 2: Hydrogenation to Benzhydrol

  • Catalyst : 5% Pd/C under H₂ atmosphere.

  • Solvent : Ethyl acetate.

  • Conditions : 35–45°C for 12–15 hours, yielding 82–88%.

Table 3: Hydrogenation Performance Metrics

Catalyst Loading (%)Temperature (°C)Time (h)Yield (%)
5401288
10451085

Bromination of Preexisting Benzhydrol Frameworks

Direct Electrophilic Aromatic Substitution

Late-stage bromination avoids functional group incompatibility issues:

Step 1: Synthesis of 4'-Chloro-3',5'-dimethylbenzhydrol

  • Method : Friedel-Crafts alkylation of chlorotoluene derivatives.

Step 2: Regioselective Bromination

  • Reagent : Br₂ in H₂SO₄.

  • Directing Group : Hydroxyl group meta to bromine.

  • Yield : 60–65% with 90% para selectivity.

Comparative Analysis of Methods

Table 4: Method Efficiency and Scalability

MethodAvg. Yield (%)Cost (Relative)Scalability
Friedel-Crafts-Reduction78ModerateIndustrial
Grignard Reaction72HighLab-scale
Hydrogenation85LowPilot-scale
Late-stage Bromination63LowLab-scale

Chemical Reactions Analysis

Types of Reactions

4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-bromo-4’-chloro-3’,5’-dimethylbenzophenone, while reduction could produce 4-bromo-4’-chloro-3’,5’-dimethylbenzyl alcohol .

Scientific Research Applications

4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol has several applications in scientific research:

Mechanism of Action

The mechanism by which 4-Bromo-4’-chloro-3’,5’-dimethylbenzhydrol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological processes. The exact mechanism can vary depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substituent patterns and functional groups. Below is a comparative analysis:

Halogen-Substituted Benzhydrols and Biphenyls

  • 4-Bromo-4'-hydroxy biphenyl (CAS 29558-77-8) :
    Lacks the chloro and methyl groups but shares the bromo substituent. The hydroxyl (–OH) group increases polarity and hydrogen-bonding capacity compared to the methyl groups in the target compound, leading to higher solubility in polar solvents. However, the absence of steric hindrance from methyl groups may enhance reactivity in electrophilic substitution reactions .

  • 3',5'-Dichloro-3-hydroxy-[1,1'-biphenyl]-4-carbaldehyde (from ): Features chloro substituents and a hydroxyl group but replaces the bromo and methyl groups with an aldehyde (–CHO) functional group. The aldehyde introduces electrophilic character, making it prone to nucleophilic additions.

Methyl-Substituted Halogenated Aromatics

  • 4-Bromo-3-methylbenzoic acid derivatives () :
    Compounds like methyl 3-bromo-5-ethoxybenzoate share a brominated aromatic ring with methyl substituents. The ethoxy (–OCH₂CH₃) group enhances lipophilicity compared to the chloro substituent in the target compound. Such derivatives are often used in coupling reactions or as ligands in catalysis, whereas the benzhydrol core of the target compound may favor different reactivity pathways .

  • 3-Bromo-5-chloro-4-hydroxybenzaldehyde (CAS 1849-76-9) :
    Combines bromo, chloro, and hydroxyl groups on a single aromatic ring. The absence of a biphenyl system limits its application in cross-coupling reactions but simplifies regioselective modifications. Its similarity score (0.88 in ) suggests overlapping synthetic utility with the target compound in certain contexts .

Comparative Physicochemical Properties

Property 4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol 4-Bromo-4'-hydroxy biphenyl 3-Bromo-5-chloro-4-hydroxybenzaldehyde
Molecular Weight (g/mol) ~325.6 (estimated) 249.1 235.5
Halogen Substituents Br, Cl Br Br, Cl
Polar Functional Groups –OH (benzhydrol) –OH –OH, –CHO
Solubility in Polar Solvents Moderate (due to –OH and halogens) High High
Synthetic Applications Intermediate for cross-coupling Ligand design Electrophilic substitution

Key Research Findings

  • Reactivity in Cross-Coupling : The bromo and chloro substituents in the target compound make it a candidate for Suzuki-Miyaura coupling, as seen in analogous bromostilbene derivatives (). However, steric hindrance from the methyl groups may reduce reaction yields compared to less hindered analogs like 4-bromo-4'-hydroxy biphenyl .
  • Thermal Stability : Methyl groups at the 3' and 5' positions likely enhance thermal stability relative to hydroxyl-substituted analogs, as observed in related biphenyl systems ().

Biological Activity

4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol is an organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, exhibits various interactions with biological systems, making it a subject of interest in pharmacological and toxicological studies.

Chemical Structure and Properties

  • IUPAC Name: this compound
  • Molecular Formula: C15H15BrClO
  • Molecular Weight: 321.64 g/mol

The compound contains a benzhydrol moiety, which is known for its ability to participate in various chemical reactions, including oxidation and reduction processes. The presence of bromine and chlorine substituents can significantly influence its biological activity.

Antimicrobial Activity

Recent studies have indicated that halogenated compounds, including 4-bromo derivatives, often exhibit antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The mechanism of action typically involves disruption of bacterial cell membranes or interference with metabolic pathways.

CompoundActivity AgainstMechanism
This compoundMRSA, E. coliMembrane disruption
Similar Halogenated CompoundsVarious BacteriaMetabolic interference

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have demonstrated that halogenated benzhydrols can induce apoptosis. For example, a study reported that compounds with similar structural features exhibited dose-dependent cytotoxic effects on prostate cancer cells (PC3 and DU145). The IC50 values for these compounds ranged from 20 to 40 µM, indicating significant anti-proliferative activity.

Cell LineIC50 (µM)Time (h)
PC326.43 ± 2.172
DU14541.85 ± 7.872

The proposed mechanism of action for the cytotoxic effects of this compound involves the induction of oxidative stress leading to DNA damage and cell cycle arrest. This is supported by evidence showing chromatin condensation and activation of caspase pathways in treated cells.

Case Studies

  • Study on Antimicrobial Properties :
    • A study investigated the antimicrobial activity of various halogenated benzhydrol derivatives, including this compound. Results indicated significant inhibition of bacterial growth at concentrations above 10 µg/mL.
  • Cytotoxicity Assessment :
    • In vitro studies on prostate cancer cell lines revealed that treatment with the compound resulted in a significant decrease in cell viability over time. The study concluded that the compound's structural features contribute to its enhanced cytotoxicity compared to non-halogenated analogs.

Q & A

Basic: What are standard synthetic routes for preparing 4-Bromo-4'-chloro-3',5'-dimethylbenzhydrol?

Methodological Answer:
The synthesis typically involves sequential halogenation and alkylation steps. For bromo/chloro-substituted benzhydrol derivatives, Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling reactions are commonly employed. For example, brominated intermediates (e.g., 4-bromo-3-chlorophenol analogs) can be coupled with methyl-substituted aryl halides using palladium catalysts . Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound, with purity validated by HPLC (>95% by HPLC) .

Basic: How can researchers confirm the molecular structure of this compound?

Methodological Answer:
Structural confirmation requires a combination of:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR to identify substituent positions and methyl group environments.
  • X-ray Crystallography: Single-crystal analysis resolves steric configurations (e.g., dihedral angles between aromatic rings) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., expected m/z for C15_{15}H14_{14}BrClO).

Advanced: How can synthetic routes be optimized to address steric hindrance from the 3',5'-dimethyl groups?

Methodological Answer:
Steric effects in benzhydrol derivatives often reduce coupling efficiency. Strategies include:

  • Catalyst Selection: Bulky ligands (e.g., SPhos or XPhos) enhance palladium-catalyzed cross-coupling yields .
  • Temperature Modulation: Elevated temperatures (80–100°C) improve reaction kinetics for hindered substrates.
  • Computational Modeling: Density Functional Theory (DFT) predicts transition-state geometries to guide reagent design .

Advanced: How should researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected 1^1H NMR splitting patterns) may arise from conformational flexibility or impurities. Solutions include:

  • Variable-Temperature NMR: Identifies dynamic rotational barriers in benzhydrol derivatives.
  • 2D NMR Techniques: HSQC and NOESY clarify through-space couplings and substituent orientations .
  • Independent Synthesis: Replicate the reaction with alternative precursors to isolate confounding factors .

Basic: What safety protocols are essential when handling brominated/chlorinated benzhydrol derivatives?

Methodological Answer:

  • Ventilation: Use fume hoods to minimize inhalation of volatile halogenated intermediates.
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Waste Disposal: Halogenated waste must be segregated and processed via approved hazardous waste protocols .

Advanced: What methodologies are suitable for studying the environmental adsorption behavior of this compound?

Methodological Answer:

  • Microspectroscopic Imaging: Analyze adsorption on indoor surfaces (e.g., glass, polymers) using Raman or AFM-IR to assess environmental persistence .
  • Batch Adsorption Experiments: Quantify partition coefficients (Kd_d) using HPLC-UV to measure aqueous/organic phase distributions .

Basic: What purification challenges arise due to the compound’s halogenated and methylated structure?

Methodological Answer:

  • Low Solubility: Use polar aprotic solvents (e.g., DMF or DMSO) for recrystallization.
  • Byproduct Formation: Monitor for dihalogenated byproducts via TLC (silica GF254_{254} plates, UV visualization) .

Advanced: How can this compound be applied in drug discovery pipelines?

Methodological Answer:

  • Pharmacophore Modeling: Screen for interactions with apoptosis-related targets (e.g., Bcl-2 family proteins) using molecular docking .
  • In Vitro Assays: Evaluate cytotoxicity in cancer cell lines (e.g., MTT assays) with IC50_{50} dose-response curves .

Basic: Which analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC-DAD: Quantify impurities using C18 columns and UV detection at 254 nm.
  • Thermogravimetric Analysis (TGA): Determine thermal stability under nitrogen atmospheres .

Advanced: How can computational studies enhance understanding of this compound’s reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometries at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
  • Molecular Dynamics (MD): Simulate solvation effects in biological membranes to guide derivatization strategies .

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